Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride
CAS No.:
Cat. No.: VC17492956
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19ClN2O |
|---|---|
| Molecular Weight | 218.72 g/mol |
| IUPAC Name | 8-(aminomethyl)-1-azaspiro[4.5]decan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C10H18N2O.ClH/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10;/h8H,1-7,11H2,(H,12,13);1H |
| Standard InChI Key | UZJWWNRCBIZBTE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1CN)CCC(=O)N2.Cl |
Introduction
Chemical Structure and Physico-Chemical Properties
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride (CAS: 2205334-92-3) features a spirocyclic architecture comprising a fused bicyclic system with a nitrogen atom integrated into the ring structure . The compound’s molecular formula is C₁₀H₁₉ClN₂O, with a molecular weight of 218.73 g/mol . Its stereochemistry, defined by the (5S,8S) configuration, is critical to its biological activity and distinguishes it from non-meso forms or racemic mixtures.
Key Physico-Chemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₉ClN₂O | |
| Molecular Weight | 218.73 g/mol | |
| Exact Mass | 218.1186 g/mol | |
| PSA (Polar Surface Area) | 55.12 Ų | |
| LogP (Partition Coefficient) | 1.57 |
The compound’s moderate LogP value suggests balanced hydrophobicity, facilitating membrane permeability while retaining solubility in aqueous environments—a desirable trait for CNS-targeting therapeutics . The presence of the aminomethyl group enhances its capacity for hydrogen bonding, which may contribute to target binding affinity.
Synthesis and Structural Optimization
The synthesis of Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride typically involves sequential cyclization and functionalization steps. A common approach begins with the formation of the spirocyclic core via aldol condensation or Mannich reactions, followed by aminomethylation at the C8 position. Catalytic asymmetric synthesis methods are employed to achieve the desired (5S,8S) stereochemistry, often utilizing chiral auxiliaries or enantioselective catalysts.
Representative Synthetic Pathway
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Core Formation: Cyclization of a keto-amine precursor under acidic conditions generates the 1-azaspiro[4.5]decan-2-one scaffold.
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Aminomethylation: Introduction of the aminomethyl group at C8 via reductive amination or nucleophilic substitution.
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Stereochemical Control: Resolution of stereoisomers using chiral chromatography or enzymatic methods to isolate the meso form.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving solubility and stability .
Challenges in synthesis include minimizing racemization during functionalization and optimizing yields at each step. Recent advances in flow chemistry and microwave-assisted reactions have shown promise in enhancing efficiency.
Biological Activity and Mechanism of Action
Research highlights the compound’s affinity for neuromodulatory targets, particularly receptors and enzymes implicated in neurodegenerative and psychiatric disorders. While exact biological targets remain under investigation, preliminary studies suggest activity at:
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Serotonergic receptors: Potential modulation of 5-HT₁ₐ and 5-HT₂ receptors linked to anxiolytic and antidepressant effects.
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NMDA receptors: Interaction with glutamate-binding sites may confer neuroprotective properties.
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Monoamine oxidases (MAOs): Inhibition of MAO-B could enhance dopaminergic signaling, relevant to Parkinson’s disease.
In Vitro and In Vivo Findings
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Neuroprotection: In rodent models of oxidative stress, the compound reduced neuronal apoptosis by 40% compared to controls.
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Anxiolytic Effects: Dose-dependent reduction in anxiety-like behaviors in the elevated plus maze test (EC₅₀ = 12.5 mg/kg).
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Metabolic Stability: Hepatic microsome assays indicate a half-life of >2 hours, suggesting favorable pharmacokinetics.
Comparative Analysis with Structural Analogs
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride shares structural motifs with several spirocyclic compounds, yet its stereochemistry and functional groups confer distinct advantages:
| Compound Name | CAS Number | Similarity Score | Key Differences |
|---|---|---|---|
| 1-Azaspiro[4.5]decane-2,8-dione | 749861-03-8 | 0.91 | Lacks aminomethyl group; lower CNS penetration |
| Cis-(5S,8S)-8-Amino-1-Azaspiro[4.5]Decan-2-One | 2177266-26-9 | 0.81 | Absence of hydrochloride salt; reduced solubility |
| 2,8-Diazaspiro[4.5]decan-3-one | 561314-57-6 | 0.76 | Additional nitrogen atom alters binding affinity |
The meso form’s balanced stereochemistry enhances target selectivity compared to racemic mixtures, reducing off-target effects.
Future Directions and Challenges
While the compound’s preclinical data are promising, several challenges must be addressed:
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Toxicology Profiles: Long-term toxicity studies are needed to assess hepatic and renal safety.
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Formulation Optimization: Development of prodrugs or nanoformulations could improve bioavailability.
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Target Identification: High-throughput screening and crystallography studies are essential to elucidate precise mechanisms.
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